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Compound of Interest

Compound Name: Parvoline

Cat. No.: B072401 Get Quote

Disclaimer: Parvoline (2-Ethyl-3,5-dimethylpyridine) is a known chemical compound with

documented bioactive properties. However, it is not an approved therapeutic drug and does not

have an established history of clinical development for therapeutic use. This document

summarizes the available scientific and historical information on this compound.

Abstract
Parvoline, known systematically as 2-Ethyl-3,5-dimethylpyridine, is a pyridine derivative with a

history dating back to the 19th century. Initially identified as a component of distillate fractions,

its physiological effects were subjects of early toxicological studies. Modern research has

identified Parvoline as a naturally occurring volatile organic compound (VOC) produced by

various microorganisms, exhibiting notable antimicrobial and antifungal properties. It is also

recognized as a constituent of environmental tobacco smoke and a contributor to the flavor

profile of certain processed foods. This whitepaper provides a comprehensive overview of the

discovery, synthesis, known biological activities, and analytical methodologies related to

Parvoline, intended for a scientific audience in chemical and biological research.

Discovery and History
The term "Parvoline" is a historical or trivial name for the chemical compound 2-Ethyl-3,5-

dimethylpyridine[1][2][3][4]. The name is derived from the Latin parvus, meaning small, likely

referring to its lower volatility compared to other pyridine bases like picolines and lutidines[2][5].
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Early scientific investigations into pyridine bases in the late 19th century included studies on

fractions containing Parvoline. A notable 1884 study published in the Philosophical

Transactions of the Royal Society of London examined the "Physiological Action of the

Chinoline and Pyridine Bases," including higher pyridine bases like Parvoline (C₉H₁₃N)[6].

These early toxicological experiments on animals, such as rabbits, demonstrated that

Parvoline induced a state of stupor, anaesthesia, and eventual death through respiratory

failure at a lethal dose of approximately 1/3 of a grain per pound of body weight[6]. Parvoline
has also been historically identified as a product of putrefaction from sources like horse flesh

and mackerel[4].

In the 20th and 21st centuries, Parvoline has been identified in various other contexts. It is a

known chemical component of tobacco and environmental tobacco smoke[7][8][9][10]. More

recently, research has focused on its role as a bioactive compound produced by

microorganisms.

Chemical Synthesis and Characterization
Parvoline (2-Ethyl-3,5-dimethylpyridine) is an aromatic compound that can be synthesized

through several methods[11]. The primary synthesis route involves the reaction of propanal

(propionaldehyde) with ammonia over a catalyst[1].

Synthesis Protocols
Method 1: Zeolite-Catalyzed Synthesis A modern and efficient method for synthesizing 2-Ethyl-

3,5-dimethylpyridine utilizes a shape-selective H-Ymmm zeolite catalyst. This approach offers

high selectivity and complete conversion of the aldehyde precursor.

Reactants: Propanal and ammonia, typically in a 1:3 molar ratio.

Catalyst: Micro-meso-macroporous H-Ymmm zeolite.

Conditions: The reaction is conducted in a flow reactor with a fixed catalyst bed at

atmospheric pressure. Reaction temperatures generally range from 150°C to 400°C[12].

Yield: This method has been shown to achieve a selectivity of 58% for 2-Ethyl-3,5-

dimethylpyridine with complete conversion of propanal[12].
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Method 2: Traditional Catalysis Older methods employed different catalysts, resulting in lower

yields and a mixture of byproducts.

Reactants: Propionaldehyde and ammonia.

Catalyst: Cobalt phosphate.

Yield: This method yields a mixture of pyridine derivatives, with 2-Ethyl-3,5-dimethylpyridine

constituting approximately 30% of the product[12].

Method 3: Heterocyclization An alternative pathway involves the vapor-phase heterocyclization

of N-propylidenepropenylamine.

Catalyst: Potassium oxide on alumina (K₂O/Al₂O₃).

Conditions: High temperature (410–450°C).

Yield: This method reports a yield of 17% for 2-Ethyl-3,5-dimethylpyridine[1].

Quantitative Data on Synthesis
Synthesis
Method

Catalyst
Selectivity /
Yield

Precursors Reference

Zeolite-

Catalyzed

Synthesis

H-Ymmm Zeolite 58% Selectivity
Propanal,

Ammonia
[12]

Traditional

Condensation

Cobalt

Phosphate
~30% Yield

Propionaldehyde

, Ammonia
[12]

Vapor-Phase

Heterocyclization
K₂O/Al₂O₃ 17% Yield

N-

Propylideneprop

enylamine

[1]

Known Biological and Pharmacological Activities
While not developed as a drug, Parvoline exhibits distinct biological activities, primarily as an

antimicrobial and antifungal agent. There are no known signaling pathways associated with a
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therapeutic effect in humans. The primary pharmacological data comes from early toxicology

studies.

Antimicrobial and Antifungal Activity
Recent studies have identified 2-Ethyl-3,5-dimethylpyridine as a volatile compound produced

by various Actinobacteria strains, including Streptomyces and Micromonospora species[13].

Antifungal Action: Volatiles containing this compound have demonstrated significant

antifungal activity against plant pathogens such as Sclerotinia sclerotiorum[13].

Antibacterial Action: Research has shown that 2-Ethyl-3,5-dimethylpyridine possesses

antimicrobial properties against both Gram-positive (e.g., Staphylococcus aureus) and

Gram-negative (e.g., Escherichia coli) bacteria[12]. Metabolites from Staphylococcus aureus

itself have been found to contain this compound, which showed high activity against E.

coli[14][15][16]. The proposed mechanism involves the disruption of the bacterial cell

membrane[1].

Early Toxicological Profile
As noted by McKendrick and Dewar in 1884, Parvoline acts as a potent central nervous

system depressant in animals. Subcutaneous injection led to stupor, loss of motor control,

complete anaesthesia, and death from respiratory failure, without convulsive spasms[6].

Experimental Protocols and Methodologies
Analysis of Volatile Organic Compounds (VOCs)
The identification of Parvoline as a microbial VOC is typically performed using solid-phase

microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Bacterial cultures are grown on a suitable medium (e.g., CYPS). A

SPME fiber is exposed to the headspace of the culture plate to adsorb volatile compounds.

GC-MS Analysis: The fiber is then desorbed in the injection port of a gas chromatograph.

GC Column and Program: A typical oven temperature program starts at 55°C, holds for

several minutes, then ramps to 170°C, and finally ramps to 250°C[13].
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Mass Spectrometry: Electron impact ionization is used, and compounds are identified by

comparing their mass spectra to libraries such as the NIST database[13].

Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of

Parvoline based on the prevalent catalytic method.
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Generalized Synthesis Workflow for Parvoline
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Purification Stage
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Flow Reactor
(Catalyst: H-Ymmm Zeolite)
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Crude Product

Fractional Distillation
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Characterization
(NMR Spectroscopy)
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Confirmed Structure

Click to download full resolution via product page

Caption: A flowchart detailing the synthesis, purification, and analysis of Parvoline.
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Conclusion
Parvoline (2-Ethyl-3,5-dimethylpyridine) is a historical chemical with renewed scientific interest

due to its role as a natural bioactive compound. While early research established its

toxicological profile, modern studies have highlighted its potential as an antimicrobial and

antifungal agent produced by soil bacteria. It is a versatile synthetic intermediate but lacks the

research and development history characteristic of a therapeutic drug. Future research could

explore the specific mechanisms of its antimicrobial action and potential applications in

agriculture or as a chemical scaffold, but its utility in drug development remains speculative and

unsubstantiated by current evidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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